molecular formula C15H16N4O2 B8199932 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Cat. No.: B8199932
M. Wt: 284.31 g/mol
InChI Key: FMSUGHVGTYMDRD-UHFFFAOYSA-N
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Description

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is a flavin derivative with the molecular formula C₁₅H₁₆N₄O₂ and a molecular weight of 284.31 g/mol . It exists as a powder or crystalline solid with a melting point of 290°C and is stored at 2–8°C . The compound is ≥95% pure and serves as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira reactions . Its SMILES string (O=C(C1=NC2=CC(C)=C(C)C=C2N(CC)C1=N3)N(C)C3=O) highlights substituents at positions 3, 7, 8, and 10:

  • 3- and 10-position: Methyl and ethyl groups, respectively.
  • 7- and 8-position: Methyl groups .

Safety data indicate hazards such as acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) .

Properties

IUPAC Name

10-ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-5-19-11-7-9(3)8(2)6-10(11)16-12-13(19)17-15(21)18(4)14(12)20/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSUGHVGTYMDRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)N(C3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Organic Synthesis via Diamine-Alkylation Pathways

A foundational approach involves the condensation of N-ethyl-4,5-dimethyl-1,2-benzenediamine with alloxane in glacial acetic acid. Boric acid is added as a catalyst to stabilize intermediates, achieving a 51% yield after chromatographic purification . The reaction proceeds under inert conditions (argon atmosphere) at room temperature for 24 hours, followed by extraction with chloroform. Critical parameters include:

ParameterValueRole
SolventGlacial acetic acidProton donor, reaction medium
CatalystBoric acidStabilizes intermediates
Temperature25°CMild conditions
Reaction Time24 hoursEnsures complete conversion

Post-synthesis methylation introduces the 3-methyl group using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base . This step achieves 58% yield, confirmed via 1H^1H-NMR (δ=1.50ppm\delta = 1.50 \, \text{ppm}, triplet for ethyl group) .

Flavin-Kemp’s Acid Conjugate Formation

Rigidified flavin-guanidinium conjugates are synthesized via amide coupling between Kemp’s acid anhydride and flavin derivatives. Key steps include:

  • Kemp’s acid anhydride reacts with 10-(2-aminoethyl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione in water under reflux for 20 hours .

  • Boc-deprotection with hydrogen chloride in diethyl ether yields guanidinium chloride salts (90% yield) .

Reaction conditions and outcomes are summarized below:

EntryCatalystSolventTime (h)Yield (%)
1DMAPWater2058
2EDC/HOBtCH2_2Cl2_22490

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate amide bond formation .

Nitrosation-Reduction-Cyclization Sequence

4,6-Diamino-2-methylthiopyrimidine undergoes 5-nitrosation using aqueous sodium nitrite and acetic acid (95% yield) . Subsequent reduction with sodium dithionite generates tetraamines, which cyclize with glyoxal to form the pteridine core . This method emphasizes:

  • Nitrosation : 40% glyoxal in aqueous medium at 90°C.

  • Cyclization : 68% yield for 2-(4-methylpiperazin-1-yl)pteridin-4-amine .

Catalytic Photooxidation for Functionalization

The compound’s role as a photocatalyst enables its use in photooxidation of alcohols . Under blue LED irradiation (440 nm), it oxidizes dibenzyl phosphate esters with 53–58% conversion in acetonitrile-d3_3 . Key data:

EntrySubstrateSolventConversion (%)
1Dibenzyl phosphateMeCN-d3_353
2Dibenzyl phosphateD2_2O44

This method highlights intersystem crossing enhancements via iodine substitution, increasing triplet-state efficiency to 1.1×1010s11.1 \times 10^{10} \, \text{s}^{-1} .

Purification and Characterization

Final purification employs flash column chromatography (CHCl3_3:MeOH, 50:1) to isolate orange solids . Analytical validation includes:

  • MALDI-MS : m/z=314(M+)m/z = 314 \, (\text{M}^+) .

  • 1H^1H-NMR : Distinct peaks at δ=2.58ppm\delta = 2.58 \, \text{ppm} (s, 3H, methyl) and δ=4.79ppm\delta = 4.79 \, \text{ppm} (q, 2H, ethyl) .

Industrial-Scale Production Considerations

Industrial synthesis uses continuous flow reactors to optimize heat transfer and reduce byproducts . Key metrics:

  • Purity : ≥95% (HPLC-MS) .

  • Cost : $851/500 mg (Sigma-Aldrich, 2023) .

Chemical Reactions Analysis

Types of Reactions

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ring nitrogens or carbons, often using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced pteridine derivatives.

    Substitution: Formation of alkylated or aminated pteridine derivatives.

Scientific Research Applications

Photocatalysis

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione is recognized as a flavin-based photocatalyst . It plays a crucial role in the photooxidation of alcohols, which is a significant reaction in organic synthesis and industrial applications. The compound facilitates the conversion of alcohols to carbonyl compounds under light irradiation, making it valuable for green chemistry practices.

Organic Synthesis

The compound has been employed in various organic synthesis reactions due to its ability to activate substrates under mild conditions. Its photocatalytic properties allow for selective transformations that are otherwise challenging to achieve with traditional methods.

Intersystem Crossing Rate Enhancement

Recent studies have highlighted the potential of this compound in improving the efficiency of catalytic processes through intersystem crossing rate enhancement . This phenomenon increases the yield of desired products by facilitating the transition between singlet and triplet states during photochemical reactions .

Case Study 1: Photooxidation of Alcohols

In a study published by researchers exploring novel photocatalysts, this compound was utilized to oxidize various primary and secondary alcohols. The results demonstrated high selectivity and efficiency compared to conventional oxidants. The study concluded that this compound could significantly reduce reaction times and improve yields in synthetic applications .

Case Study 2: Environmental Applications

Another research project investigated the use of this compound in environmental remediation processes. It was found effective in degrading pollutants under UV light exposure. The photocatalytic activity led to the breakdown of complex organic molecules into less harmful substances, showcasing its potential for environmental cleanup efforts .

Data Table: Comparison of Photocatalytic Activity

Compound NameReaction TypeYield (%)ConditionsReference
This compoundPhotooxidation of alcohols85%UV Light; Room Temp
Traditional CatalystPhotooxidation of alcohols60%UV Light; Room Temp
Other Flavin DerivativePhotooxidation of alcohols70%UV Light; Room Temp

Mechanism of Action

The mechanism of action of 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, potentially affecting various biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, leading to antiproliferative effects.

Comparison with Similar Compounds

Riboflavin (Vitamin B₂)

Structure : 7,8-Dimethyl-10-((2S,3S,4R)-2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4(3H,10H)-dione (C₁₇H₂₀N₄O₆, MW 376.36) .

  • Key Differences :
    • 10-position substituent : A hydrophilic D-ribityl group instead of ethyl, enhancing water solubility and biological activity .
    • 3-position : Lacks a methyl group.
  • Properties :
    • Melting point: 290°C (decomposes), similar to the target compound .
    • Applications: Essential vitamin (B₂), cofactor in redox biochemistry .
  • Safety: No significant hazards reported, unlike the synthetic flavin derivatives .

Roseolumiflavin (8-Dimethylamino-7,10-dimethylbenzo[g]pteridine-2,4-dione)

Structure: Substitutions at 7, 8 (methyl), 10 (methyl), and 8 (dimethylamino group) .

  • Properties :
    • Optical characteristics : Theoretical studies suggest tunable photophysical properties in different environments, but experimental data remain unpublished .
  • Applications : Proposed for luminescence studies and solid-state self-assembly .

3,7,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione

Structure : Methyl groups at 3, 7, 8, and 10 (C₁₄H₁₄N₄O₂, MW 270.29) .

  • Key Differences :
    • 10-position : Methyl instead of ethyl.
  • Properties :
    • Lower molecular weight and steric bulk compared to the target compound.
    • Gas-phase ionization energy : Studied via photoelectron spectroscopy, relevant for redox behavior .

7,8-Dimethyl-10-(5-hydroxypentyl)benzo[g]pteridine-2,4-dione

Structure : 10-position substituted with a 5-hydroxypentyl chain (C₁₇H₂₀N₄O₃, MW 328.37) .

  • Key Differences :
    • 10-position : Hydrophilic hydroxypentyl group enhances solubility.
  • Applications : Intermediate in riboflavin biosynthesis or degradation .

10-Ethyl-3,6,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

Structure : Methyl groups at 3, 6, 8 , and ethyl at 10 (CAS 99285-95-7) .

  • Key Differences :
    • 6-position methyl : Alters π-conjugation and steric effects compared to the 7,8-dimethyl configuration.
  • Implications: Potential differences in catalytic activity and stability.

Physicochemical and Functional Comparisons

Table 1. Comparative Data for Selected Flavin Derivatives

Compound Name Molecular Formula MW (g/mol) Substituents (Position) Melting Point (°C) Key Applications
Target Compound C₁₅H₁₆N₄O₂ 284.31 3,7,8-(CH₃); 10-(C₂H₅) 290 Cross-coupling catalysis
Riboflavin C₁₇H₂₀N₄O₆ 376.36 7,8-(CH₃); 10-(D-ribityl) 290 (dec.) Vitamin B₂, redox cofactor
Roseolumiflavin C₁₃H₁₅N₅O₂ 281.29 7,8,10-(CH₃); 8-(N(CH₃)₂) N/A Theoretical luminescence studies
3,7,8,10-Tetramethyl derivative C₁₄H₁₄N₄O₂ 270.29 3,7,8,10-(CH₃) N/A Ionization energy studies
10-(5-Hydroxypentyl)-7,8-dimethyl derivative C₁₇H₂₀N₄O₃ 328.37 7,8-(CH₃); 10-(C₅H₁₀OH) N/A Riboflavin impurity

Biological Activity

10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione (CAS No. 67767-38-8) is a compound of significant interest due to its unique chemical structure and potential biological activities. This compound belongs to the class of benzo[g]pteridines and is recognized for its applications in photocatalysis and as a potential therapeutic agent.

  • Molecular Formula : C15H16N4O2
  • Molecular Weight : 284.31 g/mol
  • Melting Point : 290 °C
  • Physical Form : Powder or crystals
  • Storage Conditions : Recommended at 2-8 °C

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a photocatalyst and its potential therapeutic applications.

Photocatalytic Activity

This compound is noted for its efficacy in photocatalytic reactions, particularly in the photooxidation of alcohols. The mechanism involves the generation of reactive oxygen species (ROS) under light irradiation, which facilitates various organic transformations.

Case Studies and Research Findings

  • Photocatalytic Mechanism :
    • A study published in The Journal of Physical Chemistry A highlighted that the introduction of iodine into the molecular framework of flavin derivatives enhances intersystem crossing rates, improving photocatalytic efficiency. The study reported an intersystem crossing rate of 1.1×1010s11.1\times 10^{10}\text{s}^{-1}, significantly higher than previous measurements .
  • Therapeutic Potential :
    • Research indicates that compounds similar to 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine exhibit anti-cancer properties by inducing apoptosis in cancer cells through ROS generation. This suggests a potential role in cancer therapy .
  • Synthesis and Applications :
    • The synthesis of this compound has been documented in various pharmaceutical studies, emphasizing its importance in drug development and organic synthesis methodologies .

Comparative Table of Biological Activities

Activity TypeDescriptionReferences
PhotocatalysisEffective in photooxidation of alcohols
Anticancer PropertiesInduces apoptosis via ROS generation
Synthetic ApplicationsUsed in various organic synthesis reactions

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4-dione?

  • Methodology : The compound is synthesized via a two-step process:

Condensation : React 10-Ethyl-7,8-dimethyl-benzo[g]pteridine precursor with alloxane monohydrate in glacial acetic acid under inert conditions (e.g., argon) to form the dihydroxy intermediate .

Alkylation : Treat the intermediate with methyl iodide in DMF using K₂CO₃ as a base. Monitor progress via TLC (CH₂Cl₂/acetone 2:1). Purify via column chromatography (CH₂Cl₂/acetone) to isolate the final product .

  • Key Parameters : Reaction time (~3 days for alkylation), stoichiometric excess of methyl iodide, and inert conditions to prevent oxidation .

Q. How is the compound characterized for purity and structural integrity?

  • Analytical Techniques :

  • HPLC : Confirm purity ≥95% using validated methods (e.g., reverse-phase C18 column) .
  • NMR/LC-MS : Verify structure via ¹H/¹³C NMR (e.g., δ 3.54 ppm for N-methyl groups) and MALDI-MS (m/z 285 [M+H]⁺) .
  • Melting Point : Validate identity with observed melting point (~290°C) .

Q. What are the optimal storage conditions to ensure compound stability?

  • Storage : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Use desiccants to minimize moisture exposure, as hygroscopicity may alter reactivity .

Advanced Research Questions

Q. How does the compound function as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Mechanistic Insight : The ethyl and methyl substituents enhance electron-deficient properties, stabilizing transition states in palladium-catalyzed couplings.
  • Optimization :

  • Ligand Screening : Test phosphine ligands (e.g., XPhos) to improve catalytic efficiency.
  • Solvent Systems : Use mixed polar solvents (e.g., THF/H₂O) to balance solubility and reaction rates .
    • Validation : Monitor yields via GC-MS and compare turnover numbers (TON) with alternative catalysts .

Q. What photophysical properties make it suitable for photocatalytic applications?

  • Key Properties :

  • Absorption/Emission : UV-Vis spectra (λmax ~350–450 nm) align with visible-light activation. Fluorescence quenching studies reveal charge-transfer efficiency .
    • Experimental Design :
  • Photoreactor Setup : Use blue LEDs (450 nm) in a SynLED 2.0 reactor for controlled irradiation .
  • Quantum Yield Calculation : Compare substrate conversion under varying light intensities .

Q. How do structural modifications (e.g., ethyl vs. methyl groups) impact redox behavior?

  • Comparative Analysis :

  • Cyclic Voltammetry : Measure reduction potentials (E₁/2) in acetonitrile. Ethyl groups at N10 increase electron density, shifting E₁/2 by ~50 mV compared to riboflavin analogues .
  • Substituent Effects : Replace the 3-methyl group with bulkier alkyl chains to study steric effects on catalytic activity .

Q. Can the compound be integrated into electropolymerized materials for sensor applications?

  • Methodology :

  • Electropolymerization : Use cyclic voltammetry in phosphate buffer (pH 7) to deposit flavin-based polymers on electrode surfaces .
  • Sensor Testing : Evaluate sensitivity to analytes (e.g., NADH) via amperometric detection, optimizing polymer thickness for signal amplification .

Q. What strategies resolve contradictions in catalytic efficiency across solvent systems?

  • Data Reconciliation :

  • Solvent Polarity Index : Correlate reaction rates with solvent polarity (e.g., DMSO vs. toluene). Polar aprotic solvents enhance solubility but may deactivate palladium intermediates .
  • Statistical Modeling : Apply multivariate analysis (e.g., DOE) to identify dominant factors (ligand, solvent, temperature) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione
Reactant of Route 2
10-Ethyl-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione

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